

Spectroscopic Analysis of Disperse Red 151: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 151, also known as C.I. 26130, is a double azo dye recognized for its brilliant red hue and its application in dyeing synthetic fibers, particularly polyester.[1] Its chemical formula is C₂₇H₂₅N₅O₅S, and it has a molecular weight of 531.58 g/mol .[1] The structural integrity and purity of **Disperse Red 151** are critical for its performance and for toxicological and regulatory assessments. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are indispensable for the characterization of this dye.

This technical guide provides an overview of the spectroscopic methodologies applicable to **Disperse Red 151**. While specific, publicly available datasets for its UV-Vis, NMR, and IR spectra are limited, this document outlines the standard experimental protocols for acquiring and interpreting such data for azo dyes.

Spectroscopic Data of Disperse Red 151

Comprehensive, publicly accessible quantitative spectroscopic data for **Disperse Red 151** is not readily available. The following tables are structured to present such data clearly. Should this data become available through experimental work, these tables provide a template for its systematic presentation.



Table 1: UV-Vis Spectroscopic Data of Disperse Red 151

Solvent	λmax (nm)	Molar Absorptivity (ε) (L·mol ⁻¹ ·cm ⁻¹)
Acetonitrile	Data not available	Data not available
Methanol	Data not available	Data not available
Dichloromethane	Data not available	Data not available

Table 2: ¹H NMR Spectroscopic Data of **Disperse Red 151**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
Data not available			

Table 3: 13C NMR Spectroscopic Data of Disperse Red 151

Chemical Shift (δ) (ppm)	Assignment
Data not available	

Table 4: IR Spectroscopic Data of Disperse Red 151

Wavenumber (cm ^{−1})	Intensity	Assignment (Functional Group)
Data not available		

Experimental Protocols

The following sections detail the standard methodologies for obtaining UV-Vis, NMR, and IR spectra for a disperse dye such as **Disperse Red 151**.

UV-Vis Spectroscopy



Objective: To determine the maximum absorption wavelength (\lambda max) and molar absorptivity of **Disperse Red 151**, which are characteristic of its electronic transitions.

Methodology:

- Solution Preparation: A stock solution of Disperse Red 151 is prepared by accurately
 weighing a small amount of the dye and dissolving it in a suitable, UV-transparent solvent
 (e.g., acetonitrile, methanol, or dichloromethane). A series of dilutions are then prepared
 from the stock solution to create standards of known concentrations.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
- Blank Measurement: The cuvette is filled with the pure solvent to be used for the sample solutions, and a baseline spectrum is recorded. This is to subtract the absorbance of the solvent.
- Sample Measurement: The absorbance of each standard solution is measured over a specific wavelength range (typically 200-800 nm for dyes).
- Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. A calibration curve of absorbance versus concentration is plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

NMR Spectroscopy

Objective: To elucidate the molecular structure of **Disperse Red 151** by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Methodology:

- Sample Preparation: A few milligrams of the dye are dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆).
 Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer is used.



- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single peaks for each unique carbon atom.
- Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to assign specific protons and carbons to the molecular structure of Disperse Red 151.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the **Disperse Red 151** molecule by measuring the absorption of infrared radiation.

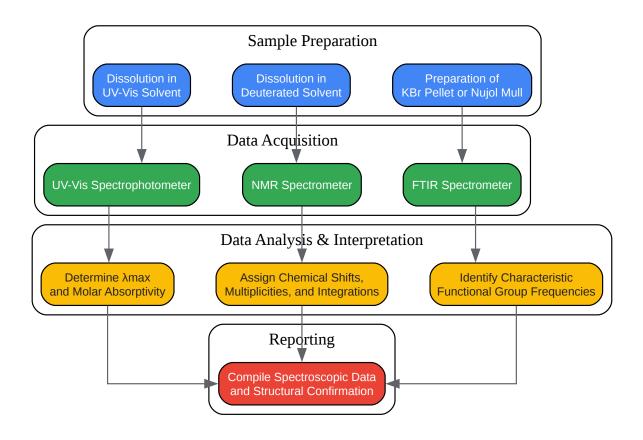
Methodology:

- Sample Preparation: As a solid, the dye can be prepared for analysis using one of the following methods:
 - KBr Pellet: A small amount of the dye is finely ground with dry potassium bromide (KBr)
 powder and pressed into a thin, transparent pellet.
 - Nujol Mull: The dye is ground into a fine paste with Nujol (a mineral oil). This paste is then spread between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Background Measurement: A background spectrum (of air or the KBr pellet/salt plates with Nujol) is recorded.
- Sample Measurement: The IR spectrum of the prepared sample is recorded.
- Data Analysis: The absorption bands (peaks) in the spectrum, corresponding to specific vibrational frequencies of the functional groups (e.g., -N=N-, -OH, -SO₂-, aromatic C-H), are identified and assigned.

Workflow for Spectroscopic Analysis of Disperse Dyes



The following diagram illustrates a general workflow for the spectroscopic characterization of a disperse dye.



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Caption: General workflow for the spectroscopic analysis of a disperse dye.

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References

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